molecular formula C13H15N3S B7734862 1-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-3-prop-2-enylthiourea

1-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-3-prop-2-enylthiourea

Cat. No.: B7734862
M. Wt: 245.35 g/mol
InChI Key: OYSQRHBBGFUUOF-KXUQTAPDSA-N
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Description

1-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-3-prop-2-enylthiourea is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of a primary amine with an aldehyde or ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-3-prop-2-enylthiourea typically involves the condensation of cinnamaldehyde with an appropriate amine, followed by the introduction of a thiourea group. The reaction is usually carried out in a solvent such as diethyl ether, under stirring conditions at room temperature. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-3-prop-2-enylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the imine group to an amine group, altering the compound’s properties.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-3-prop-2-enylthiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-3-prop-2-enylthiourea involves its interaction with specific molecular targets and pathways. The imine group can form coordination complexes with metal ions, which can then participate in catalytic reactions. The thiourea group can interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-3-prop-2-enylthiourea is unique due to the presence of both an imine group and a thiourea group, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c1-2-10-14-13(17)16-15-11-6-9-12-7-4-3-5-8-12/h2-9,11H,1,10H2,(H2,14,16,17)/b9-6+,15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSQRHBBGFUUOF-KXUQTAPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NN=CC=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=S)N/N=C\C=C\C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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